molecular formula C9H8ClNO4 B6321482 Methyl 2-chloro-5-nitrophenylacetate CAS No. 219712-63-7

Methyl 2-chloro-5-nitrophenylacetate

Cat. No.: B6321482
CAS No.: 219712-63-7
M. Wt: 229.62 g/mol
InChI Key: NMTXRGYKJNMEFK-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-nitrophenylacetate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of phenylacetate, characterized by the presence of a chlorine atom and a nitro group on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-5-nitrophenylacetate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-5-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-5-nitrophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-chloro-5-nitrophenylacetate is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

    Environmental Chemistry: The compound is studied for its potential use in environmental remediation processes.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-nitrophenylacetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro and chlorine groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • Methyl 2-chloro-4-nitrophenylacetate
  • Methyl 2-bromo-5-nitrophenylacetate
  • Methyl 2-chloro-5-methylphenylacetate

Comparison: Methyl 2-chloro-5-nitrophenylacetate is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, such as higher reactivity in nucleophilic substitution reactions compared to its analogs .

Properties

IUPAC Name

methyl 2-(2-chloro-5-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTXRGYKJNMEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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